1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE
Description
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzenesulfonyl group and a piperidine-4-carboxamide side chain. Its molecular formula is C₂₉H₃₀N₆O₂S, with a molecular weight of 526.65 g/mol .
Properties
IUPAC Name |
1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-14-7-8-17(13-15(14)2)33(31,32)23-22-25-21(28-11-9-16(10-12-28)20(24)30)18-5-3-4-6-19(18)29(22)27-26-23/h3-8,13,16H,9-12H2,1-2H3,(H2,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBIASQKKYNLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This can be achieved through the cyclization of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : Piperidine-4-carboxamide improves aqueous solubility over spirocyclic or halogenated analogues (e.g., BA93272 with Cl substituent) .
Biological Activity
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide, with CAS number 893276-88-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 588.7 g/mol. The compound features a piperidine ring attached to a quinazoline-triazole hybrid structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazoloquinazoline core and the introduction of the sulfonyl group. A common synthetic route may involve:
- Formation of the Triazoloquinazoline Core : This step often requires specific reagents and conditions to ensure proper cyclization.
- Sulfonyl Group Introduction : The addition of the dimethylbenzenesulfonyl moiety is crucial for enhancing biological activity.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Inhibition of Acetylcholinesterase (AChE)
Research indicates that compounds related to quinazoline-triazole hybrids exhibit significant AChE inhibition, which is essential for developing treatments for Alzheimer's disease (AD). For instance:
- IC50 Values : The IC50 values for various derivatives range from 0.2 to 83.9 µM, indicating potent inhibitory effects on AChE activity .
Anticancer Potential
Preliminary studies suggest that certain derivatives of this compound may possess anticancer properties. The structural features allow interaction with multiple cellular targets, potentially disrupting cancer cell proliferation.
Antimicrobial Activity
The presence of diverse functional groups in the compound suggests potential antimicrobial properties. Investigations into its efficacy against various bacterial strains are ongoing.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : Binding to the active sites of enzymes such as AChE.
- Molecular Interactions : The sulfonyl and triazole groups facilitate interactions with target proteins, modulating their activity.
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
